3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, also known as Trifluoromethyl-Amino-Pyridine, is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and chemical biology. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Trifluoromethyl-Amino-Pyridine is also used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura Cross-Coupling reaction.
Scientific Research Applications
Synthesis and Chemical Properties
Construction of the Oxazolidin-2-one Ring : The 1,3-oxazolidin-2-one nucleus is prevalent in synthetic organic chemistry. Various synthetic approaches have been developed for constructing this ring, highlighting its significance as a cyclic carbamate skeleton. This framework is not common in natural products but is extensively used in synthetic organic chemistry, particularly after its application as chiral auxiliaries in asymmetric synthesis was introduced. Furthermore, oxazolidinones serve as protective groups for 1,2-aminoalcohol systems, underscoring their utility in the synthesis of complex molecules (Zappia et al., 2007).
Reactions with Amidines : The reaction outcomes of 5-methylene-1,3-dioxolan-2-ones with amidines, including 2-aminopyridines, are influenced by the structure of the initial amidine and reaction conditions. This results in the formation of substituted oxazolidin-2-ones, illustrating the chemical versatility and reactivity of oxazolidinone derivatives (Bogolyubov et al., 2004).
Unexpected Reactions : The study of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones reveals unexpected reactions that produce various compounds, including trifluoromethyl substituted oxazolidines. These findings indicate the complex chemistry surrounding oxazolidin-2-one derivatives and their potential for generating novel compounds (Burger et al., 2002).
Potential Pharmacological Applications
Antibacterial Agents : The oxazolidinone nucleus is a crucial component of antibacterial protein synthesis inhibitors. Novel oxazolidinone derivatives, such as MRX-I, have been identified with high activity against Gram-positive pathogens and improved safety profiles, indicating their significance in addressing medical needs for effective antibacterial therapies (Gordeev & Yuan, 2014).
Antimicrobial Activity : Synthesis of 3-[(4-Substituted) (2-oxo-1,3-oxazolidin-3-yl) phosphoryl]-1,3-oxazolidin-2-ones has been explored, yielding compounds with evaluated antimicrobial activities. This research underscores the potential of oxazolidin-2-one derivatives in developing new antimicrobial agents (Reddy et al., 2008).
properties
IUPAC Name |
3-(3-aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZGYGANBMQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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